molecular formula C14H15NO3 B4525076 N-[2-(3-methylphenoxy)ethyl]-2-furamide

N-[2-(3-methylphenoxy)ethyl]-2-furamide

Cat. No.: B4525076
M. Wt: 245.27 g/mol
InChI Key: CZDPJBUFGRMUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-Methylphenoxy)ethyl]-2-furamide is an organic compound featuring a furanamide core linked via an ethyl chain to a 3-methylphenoxy group. This structure confers a balance of lipophilicity (from the aromatic rings) and solubility (from the amide and ether linkages), making it a candidate for pharmacological exploration.

Properties

IUPAC Name

N-[2-(3-methylphenoxy)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-11-4-2-5-12(10-11)17-9-7-15-14(16)13-6-3-8-18-13/h2-6,8,10H,7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDPJBUFGRMUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Research Findings

Impact of Substituents on Target Specificity: The 3-methylphenoxy group in N-[2-(3-methylphenoxy)ethyl]-2-furamide and NAPMA () is critical for binding to cellular targets. However, NAPMA’s additional 4-acetylpiperazinyl moiety enhances its specificity for osteoclast differentiation pathways, while the target compound’s simpler structure may prioritize different targets . S29434’s dipyridopyrrolizinyl group () confers antimalarial activity by interacting with quinone reductase 2 (NQO2), a mechanism distinct from fenfuram’s fungicidal action via fungal enzyme inhibition .

Fenfuram’s methyl-phenyl groups enhance environmental stability but limit mammalian bioavailability, highlighting how minor structural changes alter application scope .

Therapeutic vs. This divergence underscores the role of substituents in determining biological target specificity .

Critical Analysis of Divergent Activities

  • Phenoxyethyl vs.
  • Amide vs. Ketone Functional Groups : The furamide group in the target compound and S29434 facilitates hydrogen bonding with enzymes like NQO2, whereas ciproxifan’s ketone group is crucial for H3 receptor antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-methylphenoxy)ethyl]-2-furamide
Reactant of Route 2
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N-[2-(3-methylphenoxy)ethyl]-2-furamide

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